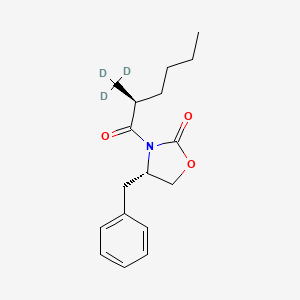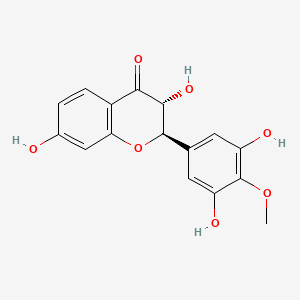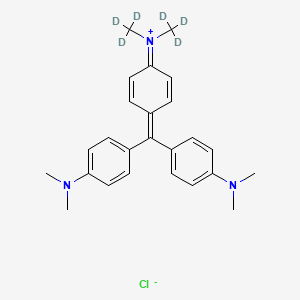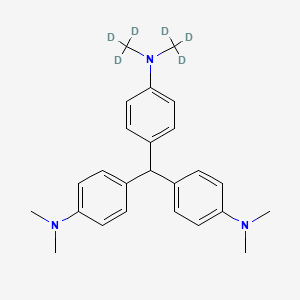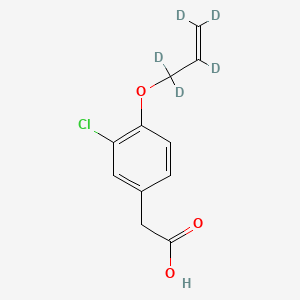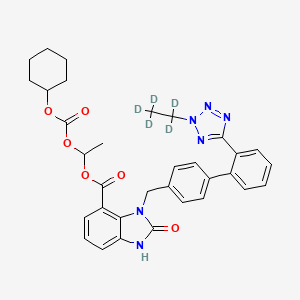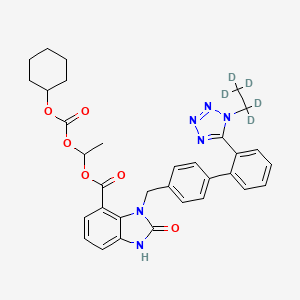![molecular formula C18H28N2O2 B587329 rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine CAS No. 1246816-58-9](/img/structure/B587329.png)
rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine” is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 . It is also known by the alternate name α-(2-Methylpropyl)2-[1-(3-methoxymethoxy)piperidinyl]benzenemethanimine . This compound is used for proteomics research .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Oxide-Bridged Phenylmorphans : Research by Tadić et al. (2003) involved the synthesis of oxide-bridged phenylmorphans related to the given compound, highlighting the structural interest in phenylmorphans for their interaction with specific opioid receptors (Tadić et al., 2003).
Exploring Chiral Auxiliaries in Synthesis : The work by Camps et al. (1999) explored using chiral auxiliaries in the synthesis of α-amino acids, a process that is relevant to the synthesis and study of complex chiral structures like the specified compound (Camps et al., 1999).
Resolution and Structural Analysis of Chiral Molecules : The studies by Tacke et al. (1995) demonstrated methods for the chromatographic resolution of chiral molecules, which is crucial for the study and application of specific enantiomers in complex compounds like the one (Tacke et al., 1995).
Application in Pharmacology and Drug Development
Cholinesterase Inhibitors for Alzheimer's Disease : Bacalhau et al. (2019) investigated a compound structurally similar to the specified one, focusing on its potential as a cholinesterase inhibitor for Alzheimer's disease treatment. This suggests the relevance of such structures in developing therapeutic agents (Bacalhau et al., 2019).
Muscarinic Receptor Antagonists : Mitsuya et al. (2000) synthesized and studied a series of compounds for their potential as muscarinic M(3) receptor antagonists. These studies indicate the significance of complex chiral structures like the given compound in targeting specific receptors (Mitsuya et al., 2000).
Propriétés
IUPAC Name |
1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,19H,6-7,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUJUHRNMSODK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)

